2-(1H-Benzo[d]imidazol-2-yl)malononitrile
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Overview
Description
2-(1H-Benzo[d]imidazol-2-yl)malononitrile is a heterocyclic compound that features a benzimidazole ring fused with a malononitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)malononitrile typically involves the reaction of 2-aminobenzimidazole with malononitrile. One common method includes the use of a solvent such as ethanol, with the reaction being catalyzed by a base like sodium ethoxide. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzo[d]imidazol-2-yl)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the malononitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-(1H-Benzo[d]imidazol-2-yl)malononitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)malononitrile involves its interaction with specific molecular targets. For instance, as an anticancer agent, it may inhibit the activity of epidermal growth factor receptor tyrosine kinase, leading to the disruption of cell signaling pathways that promote cancer cell growth and survival . The compound may also induce apoptosis in cancer cells through the activation of caspases and the upregulation of pro-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzo[d]imidazol-2-yl)quinoline: Another benzimidazole derivative with potential antitumor activity.
2-(1H-Benzo[d]imidazol-2-yl)methylthio-1H-benzo[d]imidazole: A compound with similar structural features and potential therapeutic applications.
Uniqueness
2-(1H-Benzo[d]imidazol-2-yl)malononitrile is unique due to its combination of the benzimidazole ring and malononitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials.
Properties
Molecular Formula |
C10H6N4 |
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Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)propanedinitrile |
InChI |
InChI=1S/C10H6N4/c11-5-7(6-12)10-13-8-3-1-2-4-9(8)14-10/h1-4,7H,(H,13,14) |
InChI Key |
LCAZZJLERGPQGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C#N)C#N |
Origin of Product |
United States |
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